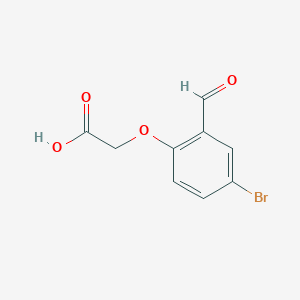

2-(4-Bromo-2-formylphenoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRYNWDCFUKVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359528 | |

| Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24589-89-7 | |

| Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-2-formylphenoxy)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6SU7T9RR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-Bromo-2-formylphenoxy)acetic Acid

Introduction

2-(4-Bromo-2-formylphenoxy)acetic acid is an organic compound with the molecular formula C₉H₇BrO₄.[1][2][3] This molecule is a valuable building block in medicinal chemistry and materials science, primarily serving as an intermediate in the synthesis of more complex molecules such as substituted benzofurans and other heterocyclic compounds.[4] Its structure, featuring a brominated phenyl ring, a formyl group, and a carboxylic acid moiety, offers multiple reactive sites for diverse chemical transformations.[4] This guide provides an in-depth, technically-focused protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established organic chemistry principles and supported by relevant safety and characterization data.

Synthetic Strategy: A Two-Step Approach

The most effective and well-documented synthetic route to this compound involves a two-step process commencing with the readily available starting material, 4-bromophenol. This strategy leverages two classic named reactions in organic chemistry: the Reimer-Tiemann reaction for ortho-formylation, followed by the Williamson ether synthesis to introduce the acetic acid side chain.

This approach is favored over the alternative of brominating 2-formylphenoxyacetic acid due to the potential for multiple bromination products and the challenge of controlling regioselectivity on an activated aromatic ring. The chosen pathway offers a more controlled and higher-yielding synthesis of the desired product.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-hydroxybenzaldehyde via the Reimer-Tiemann Reaction

The initial step involves the ortho-formylation of 4-bromophenol to produce 4-bromo-2-hydroxybenzaldehyde. The Reimer-Tiemann reaction is a reliable method for this transformation, utilizing chloroform in a basic solution to generate dichlorocarbene as the electrophile.[5][6]

Reaction Mechanism: The Role of Dichlorocarbene

The Reimer-Tiemann reaction proceeds through the following mechanistic steps:

-

Deprotonation: A strong base, such as sodium hydroxide, deprotonates both the chloroform to form the trichlorocarbanion and the 4-bromophenol to yield the more nucleophilic 4-bromophenoxide ion.[5]

-

Dichlorocarbene Formation: The unstable trichlorocarbanion undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene (:CCl₂).[5]

-

Electrophilic Aromatic Substitution: The electron-rich 4-bromophenoxide ring attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[5]

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the final aldehyde product after an acidic workup.[5]

The use of a phase-transfer catalyst, such as tetrabutylammonium chloride, can significantly enhance the yield of the ortho-isomer by facilitating the interaction between the aqueous and organic phases.[7][8]

Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzaldehyde

This protocol is adapted from established procedures for the Reimer-Tiemann reaction of 4-bromophenol.[5][7][8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |

| 4-Bromophenol | 173.01 | 0.4 | 69.2 g |

| Sodium Hydroxide | 40.00 | 4.0 | 160 g in 240 mL H₂O (40% solution) |

| Chloroform | 119.38 | 0.52 | 62.1 g (41.8 mL) |

| Tetrabutylammonium Chloride | 277.92 | 0.0016 | 0.44 g |

| 1,4-Dioxane | 88.11 | - | 50.5 mL |

| Isobutanol | 74.12 | - | 1.5 mL |

| Hydrochloric Acid (conc.) | 36.46 | As needed | ~1:1 with water for workup |

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, combine 0.4 mol of 4-bromophenol and 160 mL of 40% aqueous sodium hydroxide solution.

-

Initial Stirring: Stir the mixture for 30 minutes at room temperature until a uniform solution is obtained.

-

Temperature Adjustment: Heat the reaction mixture to 65-70°C.

-

Catalyst Addition: Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v).

-

Chloroform Addition: Slowly add 0.52 mol of chloroform dropwise via the dropping funnel, ensuring the reaction temperature is maintained below 70°C to control the exothermic reaction.

-

Reaction Completion: After the complete addition of chloroform, continue stirring the mixture for 1 hour at 65-70°C.

-

Workup: Cool the reaction mixture to room temperature and carefully acidify with a 1:1 solution of hydrochloric acid and water until the pH is acidic.

-

Purification: The crude product can be purified by steam distillation. The distillate is collected in a saturated solution of sodium bisulfite to precipitate the aldehyde as a bisulfite adduct. This adduct is then decomposed with 10% sulfuric acid to yield the purified 4-bromo-2-hydroxybenzaldehyde. The product is then dried over anhydrous calcium chloride.

Part 2: Synthesis of this compound via Williamson Ether Synthesis

The second step involves the reaction of the synthesized 4-bromo-2-hydroxybenzaldehyde with a haloacetic acid derivative, such as chloroacetic acid, in the presence of a base. This classic Sₙ2 reaction is known as the Williamson ether synthesis.[9][10]

Reaction Mechanism: Nucleophilic Substitution

The Williamson ether synthesis proceeds as follows:

-

Deprotonation: A base, such as sodium hydroxide or potassium hydroxide, deprotonates the phenolic hydroxyl group of 4-bromo-2-hydroxybenzaldehyde to form the corresponding phenoxide ion. This enhances the nucleophilicity of the oxygen atom.

-

Sₙ2 Attack: The nucleophilic phenoxide ion then attacks the electrophilic carbon of the haloacetic acid (or its ester), displacing the halide ion in a bimolecular nucleophilic substitution (Sₙ2) reaction.

-

Product Formation: This results in the formation of the ether linkage and, after acidification, yields the final product, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[9]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |

| 4-Bromo-2-hydroxybenzaldehyde | 201.02 | 1.0 eq | - |

| Chloroacetic Acid | 94.50 | 1.1 eq | - |

| Potassium Hydroxide | 56.11 | 2.2 eq | - |

| Water | 18.02 | - | As solvent |

| Hydrochloric Acid (conc.) | 36.46 | As needed | For acidification |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2.2 equivalents of potassium hydroxide in a suitable amount of water.

-

Phenoxide Formation: Add 1.0 equivalent of 4-bromo-2-hydroxybenzaldehyde to the basic solution and stir until it dissolves completely, forming the potassium phenoxide.

-

Reaction Initiation: Gently heat the solution to reflux.

-

Addition of Haloacetic Acid: Prepare a solution of 1.1 equivalents of chloroacetic acid in water and add it dropwise to the refluxing phenoxide solution over a period of 10-15 minutes.

-

Reflux: Continue to reflux the reaction mixture for an additional 10-20 minutes after the addition is complete.

-

Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic, which will precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₄ | [1][2][3] |

| Molecular Weight | 259.05 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 167-168 °C |

Further characterization should include:

-

¹H NMR Spectroscopy: To confirm the presence and integration of all protons in the molecule.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, the aldehyde C=O stretch, and the C-Br bond.

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern of the bromine atom.

Safety and Handling

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

-

4-Bromophenol: Harmful if swallowed and causes skin irritation.[9]

-

Chloroform: A suspected carcinogen and is harmful if swallowed or inhaled.

-

Sodium Hydroxide/Potassium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

-

Chloroacetic Acid: Toxic and corrosive.

-

4-Bromo-2-hydroxybenzaldehyde: Harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life.[11][12][13][14]

-

This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat

Ensure that an eyewash station and safety shower are readily accessible.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of this compound. By employing the Reimer-Tiemann reaction followed by the Williamson ether synthesis, this valuable chemical intermediate can be prepared in a controlled and efficient manner. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product, enabling its use in further research and development activities.

References

-

PubChem. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019. [Link]

-

PubChem. This compound | C9H7BrO4 | CID 968879. [Link]

-

Unknown. 12. The Williamson Ether Synthesis. [Link]

-

Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Organic Syntheses Procedure. coumarone. [Link]

-

gsrs. This compound. [Link]

-

Unknown. Experiment 06 Williamson Ether Synthesis. [Link]

-

ResearchGate. The Reimer–Tiemann Reaction. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Reddit. (2025). Williamson Ether synthesis. [Link]

-

PubChemLite. This compound (C9H7BrO4). [Link]

-

Organic Syntheses Procedure. p-BROMOPHENACYL BROMIDE. [Link]

- Google Patents.

-

Unknown. Purification and Characterization of Two Forms of a High-Molecular-Weight Cysteine Proteinase (Porphypain) from Porphyromonas gi. [Link]

-

Organic Syntheses Procedure. phenacyl bromide. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. This compound | C9H7BrO4 | CID 968879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. PubChemLite - this compound (C9H7BrO4) [pubchemlite.lcsb.uni.lu]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. francis-press.com [francis-press.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Bromo-2-hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 13. 4-ブロモ-2-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 2-(4-Bromo-2-formylphenoxy)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-formylphenoxy)acetic Acid

Foreword

For the modern researcher in medicinal chemistry and materials science, success is predicated on a deep, functional understanding of the molecular building blocks we employ. This compound is one such scaffold, a molecule rich with potential due to its trifunctional nature: a reactive aromatic bromide, a versatile aldehyde, and an ionizable carboxylic acid. This guide moves beyond a simple recitation of data. It is designed as a practical whitepaper for the bench scientist, providing not only the essential physicochemical data but also the underlying logic and detailed protocols necessary to validate these properties in your own laboratory. Our focus is on creating a self-validating system of knowledge, ensuring that every piece of data is supported by a robust, reproducible methodology.

Molecular Identity and Core Physical Properties

This compound (CAS No. 24589-89-7) is a substituted phenoxyacetic acid derivative.[1] Its structure is notable for the ortho-formyl and para-bromo substitution on the phenoxy ring, which imparts significant chemical reactivity and potential for further functionalization.[2][3] The presence of the bromine atom, a carboxylic acid, and an aldehyde group makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and substituted benzofurans, as well as agrochemicals.[2][4][5]

The core physicochemical properties are summarized below. It is critical to note that properties such as melting point can exhibit slight variations due to impurities or different crystalline forms. Experimental verification using the protocols in this guide is always recommended.

| Property | Value | Source(s) |

| CAS Number | 24589-89-7 | [6], |

| Molecular Formula | C₉H₇BrO₄ | [6],[7] |

| Molecular Weight | 259.05 g/mol | [6],[7] |

| IUPAC Name | This compound | [6] |

| Physical Form | Solid | |

| Melting Point | 167 - 168 °C | |

| Boiling Point | 413.6 °C (Predicted) | [4] |

| pKa (Carboxylic Acid) | 2.9 – 3.1 (Predicted) | [5] |

| Calculated logP | 1.7 | [8],[6] |

Essential Characterization Protocols: A Methodological Deep Dive

The true utility of a chemical intermediate is defined by its purity, solubility, and reactivity—properties that must be rigorously and reproducibly characterized. The following sections provide not just procedural steps, but the scientific rationale underpinning these critical analytical workflows.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: For a compound with multiple reactive functional groups, assessing purity is paramount to ensure predictable stoichiometry and avoid side reactions. Reverse-Phase HPLC (RP-HPLC) is the method of choice for phenoxyacetic acid derivatives due to its ability to separate compounds based on hydrophobicity.[9][10] The acidic nature of the analyte necessitates an acidified mobile phase (e.g., with trifluoroacetic or formic acid) to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape by preventing interactions with residual silanols on the stationary phase.[10]

Experimental Protocol: RP-HPLC for Purity Assessment

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

-

Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or vacuum filtration.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte).

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B (linear gradient)

-

15-17 min: Hold at 95% B

-

17-18 min: 95% to 5% B

-

18-25 min: Re-equilibrate at 5% B

-

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate purity by dividing the peak area of the main analyte by the total area of all peaks, expressed as a percentage.

-

Caption: Logic for qualitative solubility classification.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Scientific Rationale: The pKa is a quantitative measure of a molecule's acidity. For this compound, the pKa of the carboxylic acid group dictates its ionization state at a given pH, which profoundly affects its solubility, membrane permeability, and receptor-binding interactions. Potentiometric titration is a direct and reliable method for pKa determination. [11]It involves monitoring the pH of a solution as a titrant (a strong base) is added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). [12][13] Experimental Protocol: pKa Determination

-

Reagent and Equipment Preparation:

-

Equipment: Calibrated pH meter with a combination glass electrode, magnetic stirrer, and a 10 mL burette.

-

Analyte Solution: Accurately weigh ~26 mg (0.1 mmol) of the compound and dissolve it in ~40 mL of a 1:1 methanol/water mixture. The organic co-solvent is necessary due to the limited aqueous solubility of the neutral acid.

-

Titrant: Standardized 0.1 M NaOH solution.

-

Inert Atmosphere: Purge the analyte solution with nitrogen for 10 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement.

-

-

Titration Procedure:

-

Place the beaker with the analyte solution on the magnetic stirrer and immerse the pH electrode.

-

Allow the pH reading to stabilize and record the initial pH.

-

Add the 0.1 M NaOH titrant in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue adding titrant until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

Calculate the half-equivalence point volume (V_half-eq = V_eq / 2).

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.

-

Diagram: Potentiometric Titration Setup

Caption: Setup for pKa determination via titration.

Synthesis and Structural Confirmation

Synthetic Rationale: The most direct synthetic route to this compound involves the Williamson ether synthesis followed by bromination, or vice-versa. [5]A common laboratory-scale synthesis starts with the commercially available 2-formylphenoxyacetic acid and introduces the bromine atom via electrophilic aromatic substitution. [14]N-Bromosuccinimide (NBS) is often preferred over elemental bromine for safety and selectivity. The phenoxyacetic acid moiety is an activating group, directing the electrophilic substitution to the ortho and para positions. Since the ortho position is already substituted, bromination occurs regioselectively at the para position.

Experimental Protocol: Synthesis

-

Dissolution: In a round-bottom flask, dissolve 2-formylphenoxyacetic acid (1 equivalent) in a suitable solvent like acetic acid or DMF.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into ice water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Structural Confirmation: The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. [15]* ¹H NMR: Will confirm the presence of aromatic protons, the aldehyde proton (~10 ppm), and the methylene protons of the acetic acid group (~4.8 ppm). The splitting patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

-

¹³C NMR: Will show distinct signals for the carboxyl carbon (~170 ppm), the aldehyde carbon (~190 ppm), and the aromatic carbons.

-

FTIR: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), and the C=O stretch of the aldehyde (~1680-1700 cm⁻¹).

-

Mass Spectrometry: Will confirm the molecular weight and show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [6]* Signal Word: Warning. [6]* Storage: Store in a cool, dry place away from incompatible materials.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

El-Gazzar, A. R., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

MySkinRecipes. This compound. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Iqbal, M. N., et al. (2025, November 12). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI. [Link]

-

Carboxylic Acid Unknowns and Titration. [Link]

-

CIPAC. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. [Link]

-

Determination of pKa's from titration curves. [Link]

-

van der Water, S. J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

JETIR. (2021, June). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

-

PubChemLite. This compound (C9H7BrO4). [Link]

-

JETIR. (2021, June). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

-

PubChem. This compound. [Link]

-

DrugMAP. Details of the Drug. [Link]

-

GSRS. This compound. [Link]

-

PubChemLite. This compound (C9H7BrO4). [Link]

-

GSRS. This compound. [Link]

-

ResearchGate. (2025, August). A rapid HPLC method for determination of major phenolic acids in plant material. [Link]

-

ResearchGate. (2025, August). A rapid HPLC method for determination of major phenolic acids in plant material. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. scribd.com [scribd.com]

- 3. This compound [myskinrecipes.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Buy this compound | 24589-89-7 [smolecule.com]

- 6. This compound | C9H7BrO4 | CID 968879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. PubChemLite - this compound (C9H7BrO4) [pubchemlite.lcsb.uni.lu]

- 9. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. web.williams.edu [web.williams.edu]

- 13. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

2-(4-Bromo-2-formylphenoxy)acetic acid CAS 24589-89-7

An In-depth Technical Guide to 2-(4-Bromo-2-formylphenoxy)acetic acid (CAS 24589-89-7)

Abstract

This guide provides a comprehensive technical overview of this compound, CAS 24589-89-7. It is a trifunctional organic building block possessing an aryl bromide, an aldehyde, and a carboxylic acid moiety. This unique combination of reactive sites makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, provides a validated synthesis protocol, explores its chemical reactivity and synthetic utility, discusses its applications in drug discovery, and outlines essential safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction and Significance

This compound is a substituted phenoxyacetic acid derivative.[1][2] Its molecular architecture is distinguished by three key functional groups strategically positioned on a benzene ring:

-

An ortho-formyl (aldehyde) group , which serves as a handle for condensation, oxidation, reduction, and reductive amination reactions.

-

A para-bromo substituent , which is a classic functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

An acetic acid side chain , which provides a site for esterification, amidation, and other transformations characteristic of carboxylic acids.

This multifunctional nature allows for selective and sequential chemical modifications, making it an ideal starting material for constructing diverse molecular scaffolds.[2] Its structural relationship to the phenoxyacetic acid family, which includes known herbicides, also suggests potential applications in agrochemistry.[1][2] More significantly, its utility as a precursor for bioactive molecules, including potential anti-inflammatory and antibacterial agents, has drawn considerable interest in the pharmaceutical industry.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its identification, purification, and use in quantitative experiments.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 24589-89-7 | [1][3] |

| Molecular Formula | C₉H₇BrO₄ | [1][2][3] |

| Molecular Weight | 259.05 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| Appearance | Yellowish to white solid | [4] |

| Melting Point | 164 - 168 °C | [4] |

| Boiling Point | 413.6 °C (Predicted) | [2] |

| Purity | ≥95% (Typical commercial grade) | |

| SMILES | C1=CC(=C(C=C1Br)C=O)OCC(=O)O | [1][3] |

| InChIKey | KXRYNWDCFUKVNN-UHFFFAOYSA-N | [1][3] |

Table 2: Spectroscopic Data

| Technique | Data Interpretation | Source(s) |

| ¹H NMR | (800 MHz, DMSO-d₆) δ (ppm): 13.09 (br. s., 1H, -COOH), 10.42 (s, 1H, -CHO), 7.80 (dd, 1H, Ar-H), 7.76 (d, J=2.6 Hz, 1H, Ar-H), 7.18 (d, J=8.9 Hz, 1H, Ar-H), 4.91 (s, 2H, -OCH₂-) | [4] |

| FTIR | Characteristic peaks expected for O-H (carboxylic acid), C=O (aldehyde and carboxylic acid), C-O (ether), and C-Br stretches. | [5] |

| Mass Spec. | Exact Mass: 257.95277 g/mol | [3] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 5-bromo-2-hydroxybenzaldehyde. The process leverages a Williamson ether synthesis followed by ester hydrolysis.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway from 5-bromo-2-hydroxybenzaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-bromo-2-formylphenoxy)acetate

-

To a solution of 5-bromo-2-hydroxybenzaldehyde (10 mmol, 1 equiv.) in freshly distilled dimethylformamide (DMF, 50 mL), add potassium carbonate (K₂CO₃, 20 mmol, 2 equiv.).

-

Add methyl bromoacetate (13 mmol, 1.3 equiv.) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester intermediate.

Causality Insight: Potassium carbonate acts as a mild base, sufficient to deprotonate the phenolic hydroxyl group to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of methyl bromoacetate in a classic Sₙ2 reaction. DMF is an ideal polar aprotic solvent for this transformation.

Step 2: Hydrolysis to this compound

-

Dissolve the crude methyl ester from Step 1 in a mixture of THF and water (e.g., 4:1 ratio).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv.) and stir at room temperature for 2-4 hours.

-

Monitor the saponification by TLC.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1M HCl.

-

The final product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[4]

Self-Validation: The purity of the final product can be confirmed by its sharp melting point (164-168 °C) and ¹H NMR spectrum, which should show the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).[4]

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its three functional groups. A skilled chemist can address each site selectively to build molecular complexity.

Diagram 2: Reactivity Map

Caption: Key reaction pathways for each functional group.

-

Aldehyde Group: This is a versatile electrophilic site. It readily undergoes condensation reactions with active methylene compounds (e.g., malonates, thiazolidinediones) and Wittig reagents.[1] It is also a prime candidate for reductive amination to introduce substituted amine functionalities or can be reduced to a primary alcohol or oxidized to a carboxylic acid.

-

Aryl Bromide Group: The C-Br bond is the gateway to modern cross-coupling chemistry. Under palladium catalysis, it can be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to install new carbon-based substituents. This is often the key step for elaborating the core scaffold.

-

Carboxylic Acid Group: This group can be converted to esters or amides using standard coupling reagents (e.g., EDC, HATU), providing a means to attach diverse side chains or link the molecule to other fragments. It can also be reduced to a primary alcohol, typically using strong reducing agents like LiAlH₄ or borane complexes.

This orthogonal reactivity makes the compound an excellent precursor for heterocyclic synthesis, particularly for substituted benzofurans via intramolecular cyclization reactions.[2]

Applications in Drug Discovery and Research

This compound is primarily utilized as a high-value intermediate in the synthesis of biologically active compounds.[1][2]

-

Anti-Inflammatory Agents: Derivatives have been investigated as potential anti-inflammatory drugs.[1] One notable target is the Prostaglandin D2 receptor 2 (PTGDR2, also known as CRTH2) , where the parent molecule has been identified as an investigative inhibitor.[6] PTGDR2 is a key receptor in the signaling pathways of allergic inflammation. Other derivatives have been designed to target cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory therapies.[1]

-

Antibacterial Agents: The scaffold has been used to develop novel compounds with antibacterial activity, addressing the ongoing need for new antimicrobial agents.[1]

-

Agrochemicals: Due to its structural similarity to auxin-like compounds, derivatives are explored for use as herbicides and plant growth regulators.[2]

Diagram 3: Application in Bioactive Scaffold Synthesis

Caption: A logical synthetic sequence to a complex bioactive molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Hazard Identification: this compound is classified as harmful and an irritant.[3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage conditions are at 2-8°C under an inert gas atmosphere to prevent degradation.[2]

-

Conclusion

This compound is a synthetically versatile and valuable building block. The presence of three distinct and orthogonally reactive functional groups provides chemists with a powerful tool for the efficient construction of complex molecular architectures. Its demonstrated utility in synthesizing precursors for anti-inflammatory and antibacterial agents underscores its importance in modern drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in both academic and industrial research settings.

References

-

PubChem. This compound | C9H7BrO4 | CID 968879. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

DrugMAP. Details of the Drug | this compound. Available at: [Link]

-

SpectraBase. (4-Bromo-2-formylphenoxy)acetic acid - Spectrum. Available at: [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 2-(4-Bromo-2-formylphenoxy)acetic acid: A Multi-Technique Spectroscopic Approach

This technical guide provides a detailed, multi-faceted strategy for the unambiguous structural elucidation of 2-(4-Bromo-2-formylphenoxy)acetic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the experimental sequence, emphasizing a self-validating workflow where each piece of data corroborates the next, ensuring the highest degree of confidence in the final structural assignment.

The target molecule, with the proposed structure shown below, possesses several key features: a substituted benzene ring, an aldehyde, a carboxylic acid, and an ether linkage. Our analytical journey is designed to systematically confirm each of these features and their precise connectivity.

Proposed Molecular Structure:

(Simplified representation)

Strategic Elucidation Workflow

The confirmation of a chemical structure is a process of systematic investigation, starting with broad compositional data and progressively moving towards detailed atomic connectivity. Our approach is designed to be efficient and conclusive, with each step building upon the last.

Caption: Overall workflow for the structural elucidation of this compound.

Part 1: Foundational Analysis - What is the Molecular Formula?

Before probing connectivity, we must be certain of the elemental composition. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis provide two independent, powerful methods to establish the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is chosen over standard MS because it provides the exact mass of the molecule to several decimal places. This precision allows for the unambiguous determination of the molecular formula by comparing the experimental mass to theoretical masses of possible elemental combinations. For this molecule, HRMS is also critical for observing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which serves as a key validation point.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Analysis: Acquire the spectrum and compare the measured m/z of the monoisotopic peak to the calculated value. Observe the A+2 peak (from ⁸¹Br) which should be nearly equal in intensity to the main peak (from ⁷⁹Br).

Expected Data Summary:

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₉H₇BrO₄ | Confirmed by exact mass. |

| Molecular Weight | 259.05 g/mol [1] | - |

| Exact Mass [M-H]⁻ | 256.94548 Da (for ⁷⁹Br)[2] | m/z value within 5 ppm error. |

| Isotopic Peak [M+2-H]⁻ | 258.94343 Da (for ⁸¹Br) | Peak at m/z ~258.94 with ~98% relative intensity to the m/z 256.94 peak. |

Elemental Analysis (CHN)

Trustworthiness: While HRMS is highly accurate, elemental analysis provides a classic, bulk-property confirmation of the elemental ratios. A successful correlation between the two techniques makes the molecular formula assignment exceptionally trustworthy.

Experimental Protocol:

-

Sample Preparation: Submit a pure, dried sample (~2-3 mg) for combustion analysis.

-

Instrumentation: A standard CHN analyzer combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified. Oxygen is typically calculated by difference.

-

Analysis: Compare the experimentally determined weight percentages of C and H with the theoretical values.

Expected Data Summary:

| Element | Theoretical % for C₉H₇BrO₄ |

| Carbon (C) | 41.73% |

| Hydrogen (H) | 2.72% |

| Oxygen (O) | 24.70% (by difference) |

Part 2: Functional Group Identification - What are the Key Moieties?

With the formula established, Infrared (IR) spectroscopy will be used to rapidly identify the key functional groups proposed in the structure.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of covalent bonds. Specific functional groups have characteristic absorption frequencies. We expect to see distinct signals for the carboxylic acid O-H and C=O, the aldehyde C=O, the aromatic C-H, and the ether C-O bonds. The slight difference in electronic environment between the two carbonyls should make their stretching frequencies distinguishable.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer to acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale & Comments |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature is due to hydrogen bonding.[3] |

| ~1730-1700 | C=O stretch | Carboxylic Acid | Expected position for a hydrogen-bonded acid dimer. |

| ~1700-1680 | C=O stretch | Aldehyde | Conjugation with the aromatic ring lowers the frequency slightly below a simple aliphatic aldehyde. |

| ~3100-3000 | C-H stretch | Aromatic | Indicates the presence of sp² C-H bonds. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Two characteristic bands for the benzene ring skeleton. |

| ~1250-1200 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretch. |

| < 800 | C-Br stretch | Aryl Bromide | Typically found in the fingerprint region. |

Part 3: Atom Connectivity Mapping - How is Everything Connected?

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR will allow us to count the number of distinct proton environments, determine their relative numbers (via integration), and infer neighboring protons (via splitting patterns). We expect to see signals for the aldehyde, the three aromatic protons, the methylene (-CH₂-) group, and the acidic proton. The choice of DMSO-d₆ as a solvent is deliberate; its ability to exchange with the carboxylic acid proton makes that proton observable as a broad singlet.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Analysis: Analyze chemical shifts (δ), integration values, and coupling constants (J).

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 (very broad) | s (broad) | 1H | H -O-C=O | Highly deshielded acidic proton, exchangeable. |

| ~10.2 | s | 1H | C(=O)-H | Aldehyde proton, strongly deshielded by the carbonyl group. |

| ~7.8 | d | 1H | Ar-H | Aromatic proton ortho to the aldehyde group, deshielded. |

| ~7.6 | dd | 1H | Ar-H | Aromatic proton meta to both aldehyde and bromo groups. |

| ~7.0 | d | 1H | Ar-H | Aromatic proton ortho to the ether linkage, shielded relative to the others. |

| ~4.8 | s | 2H | O-CH₂ -C=O | Methylene protons adjacent to two electron-withdrawing groups (ether oxygen and carbonyl). |

¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR complements the proton data by showing all unique carbon environments. This is crucial for confirming the presence of the nine distinct carbons, especially the quaternary (non-protonated) carbons of the aromatic ring and the two carbonyls.

Experimental Protocol:

-

Instrumentation: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

Analysis: Correlate the number of signals with the proposed structure and analyze the chemical shifts to assign each carbon.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | Aldehyde C =O | Aldehyde carbonyls are typically in this region. |

| ~170 | Acid C =O | Carboxylic acid carbonyls are slightly more shielded than aldehydes. |

| ~160 | Ar-C -O | Aromatic carbon directly attached to the electron-donating ether oxygen. |

| ~138 | Ar-C | Aromatic carbon. |

| ~135 | Ar-C | Aromatic carbon. |

| ~125 | Ar-C -CHO | Quaternary aromatic carbon attached to the aldehyde. |

| ~118 | Ar-C -Br | Quaternary aromatic carbon attached to bromine (shielded by halogen). |

| ~115 | Ar-C | Aromatic carbon. |

| ~65 | O-C H₂- | Aliphatic carbon attached to an electronegative oxygen. |

2D NMR for Unambiguous Connectivity

Trustworthiness: While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof of connectivity. They act as a self-validating system by visually linking atoms that are bonded or close in space.

Key Experiments & Rationale:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). We would expect to see correlations between the coupled aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This is the primary method for assigning the ¹³C spectrum based on the already-assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. This allows us to connect the puzzle pieces, such as linking the methylene protons to the aromatic ring and the carboxylic acid carbon.

Caption: Diagram of key expected HMBC correlations to confirm the core structure.

Interpretation of Key HMBC Correlations:

-

Aldehyde Proton to Aromatic Ring: A correlation from the aldehyde proton (~10.2 ppm) to the quaternary aromatic carbon (~125 ppm) proves the aldehyde is directly attached to the ring.

-

Methylene Protons to Acid Carbonyl: A correlation from the methylene protons (~4.8 ppm) to the carboxylic acid carbonyl carbon (~170 ppm) confirms the acetic acid moiety.

-

Methylene Protons to Aromatic Ring: A correlation from the methylene protons (~4.8 ppm) to the aromatic carbon bearing the ether linkage (~160 ppm) definitively establishes the phenoxy-acetic acid connection.

Part 4: Definitive Confirmation in the Solid State

Single Crystal X-Ray Diffraction

Authoritative Grounding: Should the compound form suitable single crystals, X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions. The successful elucidation of similar structures, like 2-(4-fluorophenoxy) acetic acid, by this method sets a clear precedent.[4]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent system (e.g., ethanol/water, acetone).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final 3D model.

Conclusion

By systematically applying this multi-technique approach, the structure of this compound can be elucidated with an exceptionally high degree of confidence. The workflow begins by establishing the correct molecular formula through HRMS and elemental analysis. It then proceeds to identify the constituent functional groups with IR spectroscopy. Finally, a comprehensive suite of 1D and 2D NMR experiments maps the precise atomic connectivity, which can be ultimately and unequivocally confirmed by single-crystal X-ray diffraction. This rigorous, self-validating methodology ensures the scientific integrity required for research and development applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChemLite. This compound (C9H7BrO4). [Link]

-

Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 304-313. [Link]

-

Shi, T. X., et al. (2023). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). ResearchGate. [Link]

-

NIST. Acetic acid, bromo-. National Institute of Standards and Technology. [Link]

Sources

- 1. This compound | C9H7BrO4 | CID 968879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H7BrO4) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-(4-Bromo-2-formylphenoxy)acetic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromo-2-formylphenoxy)acetic acid is a multifaceted organic compound whose precise mechanism of action is still under active investigation.[1][2] However, its structural characteristics, featuring a phenoxyacetic acid scaffold, point towards potential interactions with key biological targets implicated in oncology and inflammatory diseases. This guide synthesizes the available data on structurally related molecules to postulate a primary mechanism of action centered on the inhibition of aldo-keto reductase family 1 member C1 (AKR1C1), with a secondary overview of its potential role in cyclooxygenase-2 (COX-2) inhibition. We will delve into the functional implications of these interactions, provide a rationale grounded in established biochemical principles, and outline experimental protocols to validate these hypotheses.

Introduction: Unveiling the Therapeutic Potential of a Unique Chemical Scaffold

This compound is an organic molecule characterized by a phenyl ring substituted with a bromo group, a formyl group, and an acetic acid moiety linked via an ether bond.[1] While direct and extensive research on its specific biological activity is limited, its chemical architecture is reminiscent of other well-characterized bioactive compounds.[1] Phenoxyacetic acid derivatives, for instance, are known to exhibit a range of biological effects, including anti-inflammatory and antibacterial properties.[1][3] The presence of halogen (bromo) and aldehyde (formyl) functional groups further suggests the potential for specific interactions with biological macromolecules, making it a compound of interest for further investigation in drug discovery.[1]

This document will primarily focus on the compelling hypothesis that this compound acts as an inhibitor of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1. This hypothesis is built upon the established role of structurally similar compounds, such as salicylic acid and anthranilic acid derivatives, as potent inhibitors of these enzymes.[4][5][6]

Primary Postulated Mechanism of Action: Inhibition of Aldo-Keto Reductase 1C1 (AKR1C1)

The aldo-keto reductase superfamily comprises enzymes that are critical in the metabolism of steroids, prostaglandins, and various xenobiotics.[7][8] AKR1C1, in particular, plays a significant role in hormone-dependent cancers and inflammatory processes, making it a prime therapeutic target.[7][9]

The Role of AKR1C1 in Pathophysiology

AKR1C1 is instrumental in the metabolism of steroid hormones and prostaglandins.[7][8] In steroid metabolism, it primarily functions to regulate the activity of progesterone by converting it to the inactive form, 20α-hydroxyprogesterone.[9] Dysregulation of AKR1C1 has been linked to the progression of various cancers, including those of the breast, prostate, and endometrium.[7][9] Furthermore, its involvement in prostaglandin metabolism connects it to inflammatory pathways. Overexpression of AKR1C1 has also been associated with resistance to certain chemotherapy drugs.[6]

Structural Rationale for AKR1C1 Inhibition

The hypothesis that this compound inhibits AKR1C1 is based on the well-documented inhibitory activities of compounds with similar structural motifs. Non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, which often contain carboxylic acid functionalities, have been identified as inhibitors of AKR1C enzymes.[4][7] The acetic acid portion of the molecule likely facilitates interaction with the active site of AKR1C1, potentially mimicking the binding of the natural substrates. The bromo and formyl groups on the phenyl ring could further enhance binding affinity and specificity through interactions with specific residues within the enzyme's active site.

Proposed Inhibitory Action and Downstream Signaling

AKR1C1 inhibitors typically function by competitively binding to the enzyme's active site, thereby preventing the binding of its natural substrates and the necessary cofactor, NADPH.[9] The successful inhibition of AKR1C1 by this compound would be expected to trigger a cascade of downstream cellular effects. A key pathway influenced by AKR1C1 activity involves the transcription factor STAT3.[9] By disrupting AKR1C1's function, the compound could lead to a reduction in STAT3 activation, consequently suppressing tumor growth and metastasis.[9][10]

Diagram: Postulated AKR1C1 Inhibition Pathway

Caption: Postulated inhibition of AKR1C1 by this compound.

Secondary Postulated Mechanism of Action: COX-2 Inhibition

While the primary hypothesis centers on AKR1C1, the structural similarity of this compound to some NSAIDs also suggests a potential for cyclooxygenase-2 (COX-2) inhibition.[1]

The Role of COX-2 in Inflammation

COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[1] Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Rationale for COX-2 Inhibition

Derivatives of this compound have been assessed for their ability to selectively bind to COX-2.[1] The phenoxyacetic acid core is a common feature in several known COX-2 inhibitors. The specific substitutions on the phenyl ring can influence the selectivity and potency of this inhibition.

Experimental Validation Protocols

To substantiate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are necessary.

Protocol for AKR1C1 Inhibition Assay

Objective: To determine the inhibitory potential of this compound against human AKR1C1.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human AKR1C1 enzyme is obtained. The substrate (e.g., progesterone) and cofactor (NADPH) are prepared in a suitable buffer.

-

Assay Procedure:

-

The reaction is initiated by adding the enzyme to a mixture containing the substrate, NADPH, and varying concentrations of this compound.

-

The rate of NADPH consumption is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

-

-

Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Protocol for COX-2 Inhibition Assay

Objective: To evaluate the selective inhibitory activity of this compound against COX-2.

Methodology:

-

Enzyme and Substrate Preparation: Purified human COX-2 enzyme and arachidonic acid (substrate) are prepared.

-

Assay Procedure:

-

The enzyme is pre-incubated with various concentrations of the test compound.

-

The reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based Assays for Downstream Effects

Objective: To investigate the effect of this compound on cancer cell proliferation and STAT3 signaling.

Methodology:

-

Cell Culture: A suitable cancer cell line known to overexpress AKR1C1 (e.g., a non-small-cell lung cancer cell line) is cultured.

-

Proliferation Assay (MTT Assay): Cells are treated with varying concentrations of the compound for a specified period. Cell viability is assessed using the MTT assay.

-

Western Blot Analysis: Treated cells are lysed, and protein extracts are subjected to Western blotting to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio would indicate inhibition of the signaling pathway.

Data Summary and Interpretation

The following table outlines the expected outcomes from the proposed experiments, which would lend support to the hypothesized mechanisms of action.

| Experiment | Parameter Measured | Expected Outcome for Positive Result | Interpretation |

| AKR1C1 Inhibition Assay | IC50 Value | Low micromolar or nanomolar range | Direct inhibition of AKR1C1 enzyme activity |

| COX-2 Inhibition Assay | IC50 Value | Potent and selective inhibition of COX-2 | Potential anti-inflammatory activity |

| Cell Proliferation Assay | GI50 Value | Dose-dependent reduction in cell viability | Cytotoxic or cytostatic effect on cancer cells |

| Western Blot Analysis | p-STAT3/STAT3 Ratio | Decreased ratio upon treatment | Inhibition of the AKR1C1-STAT3 signaling axis |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is still forthcoming, its structural analogy to known inhibitors of AKR1C1 provides a strong foundation for a targeted investigation. The proposed inhibitory action on AKR1C1, and potentially COX-2, positions this compound as a promising candidate for further development in the fields of oncology and anti-inflammatory therapies. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and elucidating the full therapeutic potential of this intriguing molecule. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.

References

- Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. (n.d.). National Institutes of Health.

- This compound | 24589-89-7. (2023, August 15). Smolecule.

- Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. (2017, March 13). Frontiers.

- Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. (2017, March 14). National Institutes of Health.

- Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. (2025, August 7). ResearchGate.

- An In-depth Technical Guide to the Mechanism of Action of AKR1C1 Inhibitors. (n.d.). BenchChem.

- Inhibitors of aldo-keto reductases AKR1C1-AKR1C4. (n.d.). PubMed.

- Inhibitors of aldo-keto reductases AKR1C1-AKR1C4 | Request PDF. (2025, August 6). ResearchGate.

- Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer. (n.d.). Frontiers.

- This compound | C9H7BrO4 | CID 968879. (n.d.). PubChem.

- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR.

Sources

- 1. Buy this compound | 24589-89-7 [smolecule.com]

- 2. This compound | C9H7BrO4 | CID 968879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]

- 6. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of aldo-keto reductases AKR1C1-AKR1C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer [frontiersin.org]

Spectroscopic Data for 2-(4-Bromo-2-formylphenoxy)acetic acid: An In-depth Technical Guide

Introduction

2-(4-Bromo-2-formylphenoxy)acetic acid is a multifaceted organic compound featuring a substituted aromatic ring that incorporates an aldehyde, a carboxylic acid, and an ether linkage, with a bromine atom providing additional reactivity and a heavy-isotope signature. Its structural complexity makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel heterocyclic compounds and pharmacologically active agents.[1] The precise elucidation of its molecular structure is paramount for its application in drug development and materials science, where unambiguous identification and purity assessment are critical.

This technical guide provides a comprehensive analysis of the core spectroscopic data required to characterize this compound. As a self-validating system, the data from each analytical technique—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—corroborate one another to build a complete and trustworthy structural profile. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind experimental choices and interpretation.

Molecular Structure and Analytical Workflow

The structural features of this compound (C₉H₇BrO₄) dictate the expected spectroscopic outcomes. The molecule contains several distinct environments that will be interrogated by the following analytical workflow.

Caption: Molecular structure and analytical workflow for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level cartography of the molecule, revealing the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar carboxylic acids and its solvent peak does not obscure key analyte signals.

-

Homogenization: Gently vortex the NMR tube until the sample is fully dissolved. A clear, homogenous solution is critical for acquiring high-quality spectra.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Acquire data using a standard pulse program with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a direct count of chemically distinct protons and their neighboring environments through spin-spin coupling.

Sources

2-(4-Bromo-2-formylphenoxy)acetic acid derivatives and analogues

An In-depth Technical Guide to 2-(4-Bromo-2-formylphenoxy)acetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 2-(phenoxy)acetic acid scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to interact with a diverse range of biological targets. The specific analogue, this compound, serves as a particularly versatile starting point for the synthesis of novel therapeutic agents. Its trifunctional nature—comprising a carboxylic acid, an aldehyde, and an aryl bromide—provides three distinct and reactive handles for chemical modification, enabling the creation of extensive compound libraries. This guide offers a comprehensive overview of the synthesis, key biological targets, and therapeutic applications of derivatives of this core scaffold. We delve into the detailed methodologies for synthesizing the core compound and its key analogues, with a special focus on their roles as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Cyclooxygenase-2 (COX-2). By integrating synthetic protocols, mechanistic insights, and structure-activity relationship data, this document serves as a technical resource for researchers and scientists engaged in the field of drug discovery and development.

The Core Scaffold: this compound

The title compound, with CAS number 24589-89-7, is an organic solid whose structure is foundational for the derivatives discussed herein[1]. Its utility in medicinal chemistry stems from the strategic placement of its functional groups, which allows for systematic exploration of chemical space to optimize biological activity.

Physicochemical Properties

A summary of the key computed and experimental properties of the core scaffold is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₄ | [1][2] |

| Molecular Weight | 259.05 g/mol | [1][2] |

| Melting Point | 167 - 168 °C | |

| XLogP | 1.7 | [1] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

Chemical Reactivity and Rationale for Derivatization

The power of the this compound scaffold lies in its three primary reactive centers, each offering a distinct avenue for modification:

-

The Formyl Group (Aldehyde): This is a highly versatile electrophilic site. Its most common transformation in this context is the condensation reaction with primary amines, hydrazines, or hydrazides to form Schiff bases (imines) and hydrazones, respectively. This reaction is a cornerstone for rapidly building molecular complexity.[4]

-

The Carboxylic Acid Group: This moiety provides a key interaction point for many biological targets (e.g., through salt bridges or hydrogen bonding). It can be readily converted into esters or amides to modulate physicochemical properties such as lipophilicity and cell permeability, or to introduce new pharmacophoric elements.[4]

-

The Bromo Group: The bromine atom on the aromatic ring is a crucial handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of the molecule's steric and electronic properties to enhance target affinity and selectivity. Furthermore, the presence of a halogen, like bromine, can significantly influence binding affinity and selectivity for certain enzymes, such as COX-2.[5]

Synthetic Strategies and Methodologies

The synthesis of both the core scaffold and its derivatives is generally straightforward, relying on well-established organic chemistry reactions.

Protocol: Synthesis of the Core Scaffold

The parent compound, this compound, is typically synthesized from a commercially available substituted phenol via Williamson ether synthesis, followed by hydrolysis.

Reaction Scheme: 5-bromo-2-hydroxybenzaldehyde + Ethyl bromoacetate → Ethyl 2-(4-bromo-2-formylphenoxy)acetate → this compound

Step-by-Step Methodology:

-

Step 1: Etherification:

-

To a solution of 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a weak base, typically potassium carbonate (K₂CO₃, 2 equivalents).

-

Rationale: K₂CO₃ is a mild and inexpensive base, sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. DMF is an excellent solvent for this type of Sₙ2 reaction.

-

Add ethyl bromoacetate (1.1-1.3 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours or until TLC analysis indicates the consumption of the starting phenol.[5][6]

-

After cooling, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, Ethyl 2-(4-bromo-2-formylphenoxy)acetate. This intermediate can be purified by column chromatography if necessary.

-

-

Step 2: Saponification (Ester Hydrolysis):

-

Dissolve the crude ester from Step 1 in a mixture of methanol (MeOH) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-3 equivalents).[7]

-

Rationale: Saponification is a robust method for hydrolyzing esters to their corresponding carboxylic acids. The use of a co-solvent like methanol ensures the solubility of the organic ester in the aqueous base.

-

Stir the mixture at room temperature for 12 hours.[7]

-

Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using a strong acid (e.g., 2N HCl).

-

The desired product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product.[6]

-

Protocol: Synthesis of Hydrazone Derivatives

Hydrazones are a major class of derivatives synthesized from this scaffold, exhibiting significant biological activity.

Step-by-Step Methodology:

-

To a solution of this compound (1 equivalent) in absolute ethanol, add the desired substituted hydrazide (e.g., benzohydrazide, 1 equivalent).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Rationale: The reaction is an acid-catalyzed nucleophilic addition-elimination. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazide.

-

-

Reflux the mixture for 4-6 hours.[7]

-

Upon cooling, the hydrazone product typically precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent system (e.g., EtOH/DMF) to yield the pure product.[7]

Workflow for Derivative Synthesis

The following diagram illustrates the synthetic pathways from the core scaffold to various classes of derivatives.

Caption: Synthetic workflow for this compound derivatives.

Key Biological Targets and Mechanisms of Action

Derivatives of this scaffold have been investigated for a multitude of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[4][8][9] However, the most compelling and well-documented activities are centered on the inhibition of PTP1B and COX-2.

Target Focus: Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for type 2 diabetes and obesity.[10][11] It acts as a primary negative regulator of both the insulin and leptin signaling pathways.[12][13] Overactivity or overexpression of PTP1B contributes to insulin resistance, a hallmark of type 2 diabetes.[11] Therefore, inhibiting PTP1B is a promising strategy to enhance insulin and leptin sensitivity.[13][14]

-

Mechanism of Action: PTP1B functions by dephosphorylating key tyrosine residues on the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[13] This action terminates the downstream signaling cascade that is responsible for glucose uptake and metabolism. By inhibiting PTP1B, the phosphorylated, active state of the IR and IRS proteins is prolonged, leading to enhanced insulin signaling.[13]

-

Inhibition by Phenoxyacetic Acid Analogues: The development of potent and selective PTP1B inhibitors is challenging due to the highly conserved and charged nature of the enzyme's active site.[15][16] Many derivatives based on this scaffold are believed to act as non-competitive or allosteric inhibitors, binding to sites other than the primary catalytic pocket.[16][17] This allosteric approach is a key strategy for achieving selectivity over other highly similar phosphatases, thereby reducing potential side effects.[16]

-

Signaling Pathway and Point of Intervention

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.